![molecular formula C14H25NO11 B13833336 6-O-[2-(Acetylamino)-2-deoxy-ss-D-glucopyranosyl]galactose; N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(((2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl)oxy)tetrahydro-2H-pyran-3-yl)acetamide](/img/structure/B13833336.png)
6-O-[2-(Acetylamino)-2-deoxy-ss-D-glucopyranosyl]galactose; N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(((2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl)oxy)tetrahydro-2H-pyran-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-O-[2-(Acetylamino)-2-deoxy-beta-D-glucopyranosyl]-D-galactose is a complex carbohydrate derivative It is a disaccharide composed of a galactose unit linked to a glucopyranose unit, which is further modified with an acetylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-O-[2-(Acetylamino)-2-deoxy-beta-D-glucopyranosyl]-D-galactose typically involves the glycosylation of a galactose derivative with a suitably protected glucopyranose derivative. The reaction conditions often include the use of a Lewis acid catalyst, such as boron trifluoride etherate, to promote the glycosidic bond formation. The acetylamino group is introduced through acetylation of the amino group on the glucopyranose unit using acetic anhydride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using glycosyltransferases, which can offer higher specificity and yield compared to chemical synthesis. The enzymes catalyze the transfer of the glucopyranosyl moiety to the galactose unit, followed by acetylation to introduce the acetylamino group .
Chemical Reactions Analysis
Types of Reactions
6-O-[2-(Acetylamino)-2-deoxy-beta-D-glucopyranosyl]-D-galactose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar units can be oxidized to form corresponding acids.
Reduction: The carbonyl group in the acetylamino moiety can be reduced to an alcohol.
Substitution: The acetyl group can be substituted with other acyl groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include periodic acid and sodium periodate.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine are used for substitution reactions.
Major Products
Oxidation: Formation of uronic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various acylated derivatives.
Scientific Research Applications
6-O-[2-(Acetylamino)-2-deoxy-beta-D-glucopyranosyl]-D-galactose has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Studied for its role in cell signaling and recognition processes.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in treating certain diseases.
Mechanism of Action
The mechanism of action of 6-O-[2-(Acetylamino)-2-deoxy-beta-D-glucopyranosyl]-D-galactose involves its interaction with specific molecular targets, such as glycoproteins and glycolipids on cell surfaces. It can modulate cell signaling pathways by binding to lectins and other carbohydrate-recognizing proteins, thereby influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(Acetylamino)-2-deoxy-6-O-methyl-alpha-D-allopyranose
- 2-acetylamino-2-deoxy-beta-D-allopyranose
Uniqueness
6-O-[2-(Acetylamino)-2-deoxy-beta-D-glucopyranosyl]-D-galactose is unique due to its specific glycosidic linkage and the presence of an acetylamino group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C14H25NO11 |
|---|---|
Molecular Weight |
383.35 g/mol |
IUPAC Name |
N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexoxy]oxan-3-yl]acetamide |
InChI |
InChI=1S/C14H25NO11/c1-5(18)15-9-13(24)12(23)8(3-17)26-14(9)25-4-7(20)11(22)10(21)6(19)2-16/h2,6-14,17,19-24H,3-4H2,1H3,(H,15,18)/t6-,7+,8+,9+,10+,11-,12+,13+,14+/m0/s1 |
InChI Key |
JIORQTXCZAMBHG-BOPCDOEQSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC[C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC(C(C(C(C=O)O)O)O)O)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-[5-[bis(2-hydroxyethyl)amino]-1-methylbenzimidazol-2-yl]butanoate](/img/structure/B13833258.png)
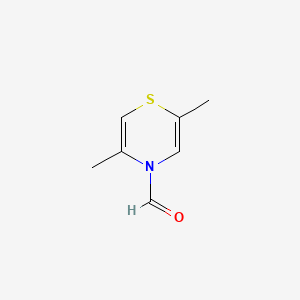
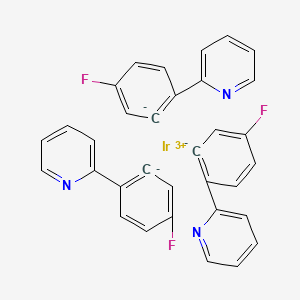
![[6-(2-Ethoxy-2-oxoacetyl)-1,3-benzodioxol-5-yl] 2,2-dimethylpropanoate](/img/structure/B13833276.png)
![4-Azatricyclo[5.2.0.0~1,4~]nonane](/img/structure/B13833278.png)
![tert-butyl (1R,5S)-7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13833279.png)
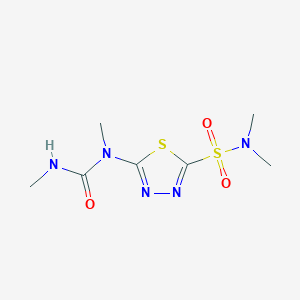
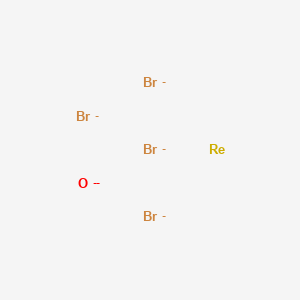
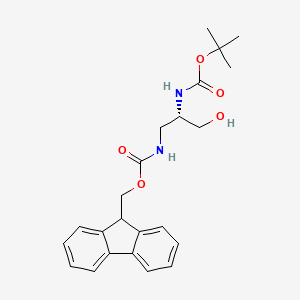
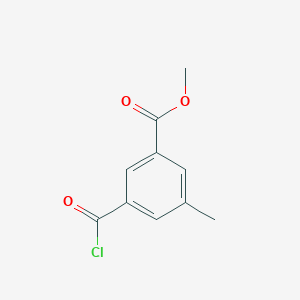
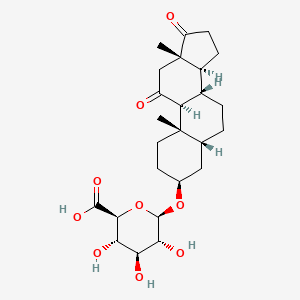
![[3,5-Bis(methoxycarbonyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13833333.png)

